molecular formula C11H20O5 B8276668 Ethyl hydroxy-(2-isopropoxytetrahydro-3-furanyl)acetate

Ethyl hydroxy-(2-isopropoxytetrahydro-3-furanyl)acetate

Cat. No. B8276668
M. Wt: 232.27 g/mol
InChI Key: HYMFICVSTYUSOC-UHFFFAOYSA-N
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Patent
US08153829B2

Procedure details

In a 1 L round button flask, titanium tetrachloride (17.83 mmoles; 1.96 mL; 3.38 g) was dissolved in dichloromethane (70 mL; 1.092 moles; 92.75 g) at room temperature. Then titanium tetra(isopropoxide) (17.83 mmoles; 5.28 mL; 5.07 g) dissolved in dichloromethane (70 mL; 1.092 moles; 92.75 g) was added dropwise at room temperature. After a 1 hour stirring period, ethyl glyoxalate (1.1 equiv; 39.24 mmoles; 3.55 mL; 4.0 g) free of toluene, dissolved in dichloromethane (8.75 mL; 136.5 mmoles; 11.59 g) was added dropwise over 30 min at room temperature. After 15 min., 2,3-dihydrofuran (2.5 g; 1.000 equiv; 35.67 mmoles; 2.70 mL) dissolved in dichloromethane (17.5 mL; 273.0 mmoles; 23.19 g) was added over 30 min. at room temperature. After a 3 hours stirring period, isopropyl alcohol (10 equiv; 356.7 mmoles; 27.26 mL; 21.44 g) was added dropwise. After 3 hours, the mixture of potassium carbonate (1.75 g; 12.66 mmoles) and diethanolamine (9.5 g; 90.6 mmoles) dissolved in water (175 mL; 9.72 moles; 175 g) was added to the reaction mixture. After stirring over a weekend, the two layers were separated and the organic layer was washed with (2×100 mL) of water (200 mL; 11.10 moles; 200.0 g). The organic solvent was evaporated over reduced pressure to afford the desired product (7.0 g; GC: 96 area %).
Name
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
1.96 mL
Type
catalyst
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
5.28 mL
Type
catalyst
Reaction Step Four
Name
ethyl glyoxalate
Quantity
3.55 mL
Type
reactant
Reaction Step Five
Quantity
8.75 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
2.7 mL
Type
reactant
Reaction Step Six
Quantity
17.5 mL
Type
reactant
Reaction Step Six
Quantity
27.26 mL
Type
reactant
Reaction Step Seven
Quantity
1.75 g
Type
reactant
Reaction Step Eight
Quantity
9.5 g
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
ClCCl.[C:4]([O:8][CH2:9][CH3:10])(=[O:7])[CH:5]=[O:6].[O:11]1[CH:15]=[CH:14][CH2:13][CH2:12]1.[CH:16]([OH:19])([CH3:18])[CH3:17].C(=O)([O-])[O-].[K+].[K+].N(CCO)CCO.O>[Ti](Cl)(Cl)(Cl)Cl.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4].C1(C)C=CC=CC=1>[OH:6][CH:5]([CH:14]1[CH2:13][CH2:12][O:11][CH:15]1[O:19][CH:16]([CH3:18])[CH3:17])[C:4]([O:8][CH2:9][CH3:10])=[O:7] |f:4.5.6,10.11.12.13.14|

Inputs

Step One
Name
Quantity
175 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
1.96 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
5.28 mL
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
Step Five
Name
ethyl glyoxalate
Quantity
3.55 mL
Type
reactant
Smiles
C(C=O)(=O)OCC
Name
Quantity
8.75 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
2.7 mL
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
17.5 mL
Type
reactant
Smiles
ClCCl
Step Seven
Name
Quantity
27.26 mL
Type
reactant
Smiles
C(C)(C)O
Step Eight
Name
Quantity
1.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.5 g
Type
reactant
Smiles
N(CCO)CCO

Conditions

Stirring
Type
CUSTOM
Details
After a 1 hour stirring period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at room temperature
ADDITION
Type
ADDITION
Details
was added dropwise over 30 min at room temperature
Duration
30 min
WAIT
Type
WAIT
Details
After 15 min.
Duration
15 min
ADDITION
Type
ADDITION
Details
was added over 30 min. at room temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
After a 3 hours stirring period
Duration
3 h
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
After stirring over a weekend
CUSTOM
Type
CUSTOM
Details
the two layers were separated
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated over reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C(=O)OCC)C1C(OCC1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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